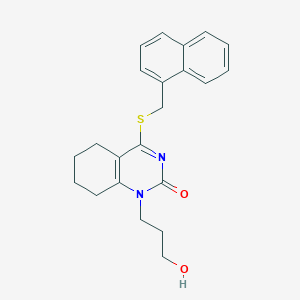
1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 899977-50-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has a molecular formula of C21H22N2O2S and a molecular weight of 366.5 g/mol. Its structure features a tetrahydroquinazolinone core modified by a hydroxypropyl and a naphthalenemethylthio group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O2S |
| Molecular Weight | 366.5 g/mol |
| CAS Number | 899977-50-5 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects. Key areas of investigation include:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.
Anticancer Activity
A study conducted by Shimizu et al. (2010) evaluated several quinazoline derivatives for their anticancer properties. The results indicated that modifications similar to those found in this compound enhanced cytotoxicity against breast cancer cells by promoting apoptosis through caspase activation .
Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of related quinazoline derivatives revealed that compounds with similar structural motifs effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study suggested that the thioether group plays a significant role in enhancing antimicrobial activity .
Anti-inflammatory Mechanisms
In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases .
Propriétés
IUPAC Name |
1-(3-hydroxypropyl)-4-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-14-6-13-24-20-12-4-3-11-19(20)21(23-22(24)26)27-15-17-9-5-8-16-7-1-2-10-18(16)17/h1-2,5,7-10,25H,3-4,6,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJPFCNAGGODNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














